molecular formula C19H18FN5O3 B11611458 7-(2-fluorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11611458
M. Wt: 383.4 g/mol
InChI Key: QOXLKHMOVSVNRM-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The synthetic route may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a furan-2-ylmethyl boronic acid and a suitable halide.

    Final modifications: Additional steps may include methylation and other functional group transformations to achieve the final structure.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[(2-FLUOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its purine core.

    Chemical Biology: It can serve as a probe to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a purine core can interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The fluorophenyl and furan-2-ylmethyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar compounds include other purine derivatives with various substitutions. For example:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Compared to these compounds, 7-[(2-FLUOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H18FN5O3

Molecular Weight

383.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H18FN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-6-3-4-8-14(12)20)18(22-16)21-10-13-7-5-9-28-13/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

QOXLKHMOVSVNRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4F

Origin of Product

United States

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